molecular formula C8H6BrN3O2 B13914140 Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate

Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate

Cat. No.: B13914140
M. Wt: 256.06 g/mol
InChI Key: RJMHIBOUKAMBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate is a halogenated heterocyclic compound featuring a fused triazole-pyridine core. The molecule contains a bromine atom at position 8 and a methyl ester group at position 4. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions where the bromine substituent enables functionalization (e.g., cyanation for carbonitrile derivatives) .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-6(9)7-10-4-11-12(7)3-5/h2-4H,1H3

InChI Key

RJMHIBOUKAMBIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=NC=N2)C(=C1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 8-bromo-triazolo[1,5-a]pyridine-6-carboxylate

Detailed Synthetic Routes

Hydrazine Intermediate Formation and Oxidative Cyclization

One of the most documented and efficient methods involves the preparation of a hydrazone intermediate from a pyridine derivative, followed by oxidative cyclization to yield the triazolo[1,5-a]pyridine system.

  • Step 1: Hydrazone Formation

    A 6-bromo- or 8-bromo-pyridine-6-carboxylate derivative is reacted with hydrazine hydrate to form the corresponding hydrazone intermediate. This reaction typically occurs under reflux conditions in ethanol or a similar solvent.

  • Step 2: Oxidative Ring Closure

    The hydrazone intermediate undergoes oxidative cyclization using an oxidizing agent such as sodium hypochlorite (NaOCl) in ethanol at room temperature. This step promotes the formation of the fused triazolo ring by intramolecular cyclization.

  • Yields and Purification

    The oxidative cyclization can achieve yields up to approximately 73%, with the product purified by extraction and column chromatography or recrystallization to obtain high purity.

Esterification and Functional Group Manipulation

In some synthetic schemes, the methyl ester group is introduced either before or after the cyclization step:

  • Methyl chloroformate is used to esterify the carboxylic acid precursor in the presence of a base such as triethylamine.
  • This esterification is typically performed under mild conditions to avoid side reactions.
  • The bromine substitution is maintained throughout the synthesis to ensure regioselective substitution at the 8-position.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrazone formation Hydrazine hydrate, ethanol, reflux 80-90 Formation of hydrazone intermediate
Oxidative cyclization Sodium hypochlorite (NaOCl), ethanol, RT, 3h 70-73 Efficient ring closure to triazolo core
Esterification (if separate) Methyl chloroformate, triethylamine, RT 85-90 Introduction of methyl carboxylate
Purification Extraction, column chromatography, recrystallization - High purity product obtained

Research Discoveries and Methodological Insights

Oxidative Cyclization Driven by Oxygen

Research indicates that oxidative cyclization reactions forming triazolo[1,5-a]pyridine derivatives are often oxygen-driven processes. Experiments under oxygen atmosphere yield significantly higher product formation compared to inert atmospheres such as argon, confirming the role of molecular oxygen as the oxidant in these transformations.

Influence of Acid Catalysis

The use of Brønsted acids, such as acetic acid, in catalytic amounts can influence the reaction pathway and yields. While acetic acid can promote cyclization, excessive amounts may lead to undesired by-products, necessitating careful optimization of acid equivalents.

Green Chemistry Considerations

The use of sodium hypochlorite as an oxidant in ethanol represents a relatively green and mild approach to oxidative cyclization, avoiding harsher reagents and conditions. This method aligns with sustainable chemistry principles by minimizing hazardous waste and energy consumption.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Value/Range Comments
Solvent Ethanol Common for hydrazone formation and cyclization
Temperature Reflux for hydrazone formation; RT for cyclization Mild conditions preserve substituents
Reaction Time 3-6 hours Sufficient for complete cyclization
Oxidant Sodium hypochlorite (NaOCl) Effective and mild oxidant
Base (for esterification) Triethylamine Neutralizes acid byproducts
Purification Methods Extraction, column chromatography, recrystallization Ensures product purity
Typical Yield (%) 70-90% Depending on step and optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

    Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions, leading to modifications in the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of N-oxides.

Scientific Research Applications

Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and immune responses . Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the signaling pathways mediated by these kinases, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents significantly influence reactivity and biological activity. Key comparisons include:

Compound Substituents Key Differences Reference
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate None at position 8 Lacks bromine at position 8, reducing potential for cross-coupling reactivity.
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Br at position 6, CH₃ at position 8 Substituent positions reversed; methyl at 8 may hinder steric interactions.
Ethyl 8-(2,4-dichlorophenyl)-6-methyl derivative 2,4-Cl-phenyl at 8, ethyl ester at 7 Bulky aryl group at 8 and ester at 7 alter steric and electronic profiles.
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Pyrimidine core, NH₂ at position 2 Pyrimidine vs. pyridine core affects aromaticity; amino group enables H-bonding.

Structural and Crystallographic Features

  • Planarity : The triazolo[1,5-a]pyridine core in the target compound is nearly planar (r.m.s. deviation ~0.0068 Å in analogs), promoting π-π stacking .
  • Substituent Orientation : In ethyl 8-(2,4-dichlorophenyl) derivatives, the carboxylate and aryl groups twist by 55.6° and 72.6°, respectively, reducing planarity compared to bromine’s smaller steric profile .

Reactivity and Functional Group Transformations

  • Bromine Substitution : The 8-bromo group in the target compound undergoes Pd-catalyzed cyanation, enabling access to carbonitrile-based drug candidates .
  • Ester Hydrolysis : Methyl/ethyl esters at position 6 or 7 can be hydrolyzed to carboxylic acids, a pathway unexplored for the target compound but reported in analogs .

Biological Activity

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 868362-18-9) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₇H₆BrN₃O₂
Molecular Weight228.04 g/mol
IUPAC NameThis compound
CAS Number868362-18-9
Purity97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. In vitro tests have shown significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It demonstrated superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies:

  • COX-2 Inhibition : this compound has shown significant inhibition of COX-2 with IC₅₀ values ranging from 0.020.02 to 0.04μM0.04\,\mu M, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Safety Profile : Histopathological studies in animal models revealed minimal degenerative changes in organs after administration of the compound, suggesting a favorable safety profile .

Anticancer Potential

The compound's role in cancer therapy is under investigation due to its ability to inhibit specific pathways:

  • AXL Receptor Tyrosine Kinase : Research indicates that methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives can inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy in reducing tumor cell viability .

Study on Antimicrobial Activity

In a controlled study evaluating the antimicrobial efficacy of various triazole derivatives including this compound:

  • Methodology : The study utilized agar diffusion methods to assess inhibition zones and determined MIC values using broth microdilution techniques.
  • Results : The compound displayed potent activity against Gram-positive bacteria with inhibition zones significantly larger than those observed for standard treatments .

Study on Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of triazole derivatives found that:

  • Experimental Design : Rat models were induced with carrageenan to simulate inflammation.
  • Findings : The administration of methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine resulted in a marked reduction in paw edema compared to control groups and demonstrated a dose-dependent response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.